molecular formula C16H12ClFN2O B13146122 2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one

2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one

Cat. No.: B13146122
M. Wt: 302.73 g/mol
InChI Key: UHJWMSUWLIOZPE-UHFFFAOYSA-N
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Description

2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one typically involves multiple steps. One common method starts with the chloromethylation of a suitable precursor, such as 2,3,4,5-tetramethoxytoluene, using paraformaldehyde and hydrochloric acid at elevated temperatures . The resulting intermediate undergoes further reactions, including fluorination and cyclization, to form the final quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The quinazolinone core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can have different biological activities and properties.

Scientific Research Applications

2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. The presence of both chloromethyl and fluoro groups imparts distinct chemical properties, making it a valuable compound for medicinal chemistry research. Its ability to undergo various chemical reactions also makes it a versatile intermediate for synthesizing more complex molecules.

Properties

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

2-(chloromethyl)-5-fluoro-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H12ClFN2O/c1-10-5-2-3-8-13(10)20-14(9-17)19-12-7-4-6-11(18)15(12)16(20)21/h2-8H,9H2,1H3

InChI Key

UHJWMSUWLIOZPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)F)CCl

Origin of Product

United States

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